- Preparation method of (1-chloropropyl)benzene and derivatives, China, , ,

Cas no 934-11-2 ((1-Chloropropyl)benzene)

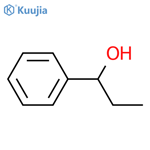

(1-Chloropropyl)benzene structure

Nom du produit:(1-Chloropropyl)benzene

Numéro CAS:934-11-2

Le MF:C9H11Cl

Mégawatts:154.636641740799

MDL:MFCD00466194

CID:752715

PubChem ID:524241

(1-Chloropropyl)benzene Propriétés chimiques et physiques

Nom et identifiant

-

- Benzene, (1-chloropropyl)-

- (1-Chloropropyl)benzene

- (1-CHLORO-PROPYL)-BENZENE

- 1-chloro-1-phenylpropane

- (1-Chloropropyl)benzene (ACI)

- 1-Phenylpropyl chloride

- α-Ethylbenzyl chloride

- AKOS009235220

- 934-11-2

- DB-299412

- J-500148

- 1-chloropropylbenzene

- (1-Chloropropargylidene)cyclohexane

- Benzene, (1-chloropropyl)

- SCHEMBL212179

- DTXSID70335275

- EN300-91435

- (1-Chloropropyl)-benzene

- J-500147

-

- MDL: MFCD00466194

- Piscine à noyau: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

- La clé Inchi: MZMVVHAHSRJOEO-UHFFFAOYSA-N

- Sourire: ClC(CC)C1C=CC=CC=1

Propriétés calculées

- Qualité précise: 154.0549280g/mol

- Masse isotopique unique: 154.0549280g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 2

- Complexité: 84.7

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.2

- Surface topologique des pôles: 0Ų

(1-Chloropropyl)benzene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | C588183-100mg |

(1-Chloropropyl)benzene |

934-11-2 | 100mg |

$ 250.00 | 2022-06-06 | ||

| Enamine | EN300-91435-0.25g |

(1-chloropropyl)benzene |

934-11-2 | 95% | 0.25g |

$125.0 | 2023-02-11 | |

| Enamine | EN300-91435-0.5g |

(1-chloropropyl)benzene |

934-11-2 | 95% | 0.5g |

$197.0 | 2023-02-11 | |

| 1PlusChem | 1P006GET-100mg |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 100mg |

$166.00 | 2024-04-20 | |

| 1PlusChem | 1P006GET-1g |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 1g |

$350.00 | 2025-02-21 | |

| Ambeed | A407970-1g |

(1-Chloropropyl)benzene |

934-11-2 | 97% | 1g |

$614.0 | 2024-08-02 | |

| A2B Chem LLC | AD00405-50mg |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 50mg |

$270.00 | 2024-05-20 | |

| Aaron | AR006GN5-500mg |

(1-chloropropyl)benzene |

934-11-2 | 95% | 500mg |

$296.00 | 2025-01-23 | |

| Aaron | AR006GN5-10g |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 10g |

$1145.00 | 2024-07-18 | |

| A2B Chem LLC | AD00405-2.5g |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 2.5g |

$804.00 | 2024-05-20 |

(1-Chloropropyl)benzene Méthode de production

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → 0 °C; 1 - 18 h, 0 °C → rt

Référence

- Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes, Chemical Communications (Cambridge, 2020, 56(93), 14661-14664

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Dimethylformamide , Trichloroisocyanuric acid Solvents: Dichloromethane ; 3 h, 25 °C

1.2 10 min

1.2 10 min

Référence

- Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditions, Synthesis and Reactivity in Inorganic, 2015, 45(1), 97-103

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Chloroform ; 4 h, rt

Référence

- Silica chloride (SiO2-Cl). A new heterogeneous reagent, for the selective and efficient conversion of benzylic alcohols to their corresponding chlorides and iodides, Synthetic Communications, 2003, 33(21), 3671-3677

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ; 45 min, -78 °C

1.2 30 min

1.3 Reagents: Carbon disulfide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water

1.2 30 min

1.3 Reagents: Carbon disulfide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifen, Tetrahedron, 2003, 59(18), 3219-3225

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Hydrochloric acid Catalysts: Acetic acid ; 6 - 24 h, 50 °C

Référence

- Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system, Green Chemistry, 2018, 20(3), 680-684

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ; 1.5 h, rt

Référence

- Iron catalyzed halogenation of benzylic aldehydes and ketones, Catalysis Science & Technology, 2015, 5(4), 2406-2417

Synthetic Routes 12

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Cyanuric chloride , 1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ; 25 °C

1.2 Solvents: Acetonitrile ; 45 min, 25 °C

1.2 Solvents: Acetonitrile ; 45 min, 25 °C

Référence

- Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its application, Chinese Journal of Chemistry, 2012, 30(7), 1647-1657

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 1 - 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reaction, ChemRxiv, 2020, 1, 1-6

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → 50 °C; 3 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine Ligands, Angewandte Chemie, 2019, 58(32), 11112-11117

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Chlorosuccinimide , Tetrabutylammonium fluoride Solvents: Dichloromethane ; 8 h, 50 °C

Référence

- Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation, Nature Communications, 2018, 9(1), 1-11

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 0 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of Alkenes, Journal of the American Chemical Society, 2021, 143(35), 14089-14096

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C

Référence

- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles, Journal of the American Chemical Society, 2014, 136(41), 14365-14368

(1-Chloropropyl)benzene Raw materials

(1-Chloropropyl)benzene Preparation Products

(1-Chloropropyl)benzene Littérature connexe

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

934-11-2 ((1-Chloropropyl)benzene) Produits connexes

- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)

- 622790-64-1((2Z)-6-(2-fluorophenyl)methoxy-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 2549041-57-6(2-{1-[(5-Bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine)

- 1807041-16-2(2',4'-Dibromo-5'-fluoroacetophenone)

- 2034619-02-6(4-{1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yloxy}pyridine)

- 4919-40-8(4-Amino-3,5-dimethylbenzoic acid)

- 883279-96-7(5,7-dimethyl-1-2-(2-methylphenoxy)ethyl-2,3-dihydro-1H-indole-2,3-dione)

- 226931-06-2(1H-Imidazole-5-methanol,1-(3-ethoxypropyl)-)

- 2757082-51-0((R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole)

- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:934-11-2)(1-Chloropropyl)benzene

Pureté:99%

Quantité:1g

Prix ($):553.0